molecular formula C6H6N4S B14000332 2-Methylthiopurine CAS No. 33512-51-5

2-Methylthiopurine

Cat. No.: B14000332
CAS No.: 33512-51-5
M. Wt: 166.21 g/mol
InChI Key: GEVCSRLIETZLTD-UHFFFAOYSA-N
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Description

2-Methylthiopurine is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of a methylthio group at the second position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthiopurine can be synthesized through several methods. One common approach involves the reaction of 2,8-dichloropurine with thiourea in n-propanol under reflux conditions . This reaction yields 2-chloro-8-purinethiol, which can then be further modified to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiopurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Diazomethane: Used for methylation reactions.

    Thiourea: Used in the initial synthesis steps.

Major Products:

    9-Methyl-2-methylthiopurine: Formed through methylation.

    2-Chloro-8-purinethiol: An intermediate in the synthesis process.

Scientific Research Applications

2-Methylthiopurine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methylthiopurine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methylsulfanyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVCSRLIETZLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340443
Record name 2-Methylthiopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33512-51-5
Record name 2-Methylthiopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylthiopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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